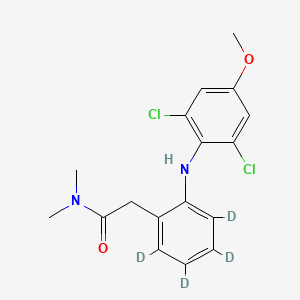

2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide

Description

2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide (CAS: 1382084-37-8) is a deuterated isotopologue of the parent compound 2-(2-((2,6-dichloro-4-methoxyphenyl)amino)phenyl)-N,N-dimethylacetamide. Its molecular formula is C₁₇D₄H₁₄Cl₂N₂O₂, with a molecular weight of 357.268 g/mol . This compound is specifically designed for use in metabolic and pharmacokinetic studies, as the deuterium (d₄) labeling at the phenyl ring enables tracking via mass spectrometry without significantly altering chemical reactivity or biological activity . It serves as a critical intermediate in synthesizing isotope-labeled metabolites of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes .

Properties

IUPAC Name |

N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-methoxyanilino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2/c1-21(2)16(22)8-11-6-4-5-7-15(11)20-17-13(18)9-12(23-3)10-14(17)19/h4-7,9-10,20H,8H2,1-3H3/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTKYJXULFVQRI-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=C(C=C2Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=C(C=C2Cl)OC)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Nitration and Reduction:

Halogenation: Chlorination of the phenyl ring to introduce dichloro substituents.

Methoxylation: Introduction of the methoxy group via methylation reactions.

Amidation: Formation of the acetamide moiety through reaction with dimethylacetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.

Reduction: Reduction of the nitro groups to amines.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols or quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Pharmacological Research

Role in Drug Metabolism Studies

This compound is utilized in the synthesis of acyl glucuronide and hydroxy metabolites of Diclofenac, a well-known NSAID. These metabolites are crucial for understanding the pharmacokinetics and metabolic pathways of Diclofenac, which can inform safer and more effective drug formulations .

Potential in Targeted Therapy

Research indicates that derivatives of this compound may have applications in targeted therapies, particularly in cancer treatment. For instance, structural modifications have been explored to enhance the efficacy of drugs targeting cyclin-dependent kinases (CDK4/6), which are pivotal in cell cycle regulation . The compound's ability to serve as a precursor for developing PROTACs (proteolysis-targeting chimeras) highlights its significance in modern therapeutic strategies aimed at degrading specific proteins involved in cancer progression.

Neuropharmacology

Modulation of Nicotinic Receptors

The compound has been investigated for its effects on nicotinic acetylcholine receptors, particularly the α7 subtype. This receptor is implicated in various neurological conditions such as Alzheimer's disease and schizophrenia. Compounds that modulate these receptors can provide therapeutic benefits by enhancing cognitive function or providing neuroprotection .

Synthesis and Industrial Applications

Synthetic Routes

The synthesis of 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide typically involves several steps including nitration, halogenation, methoxylation, and amidation. These processes are optimized for high yield and purity, making the compound suitable for both research and potential industrial applications.

Case Study: Drug Metabolism

A study focusing on the metabolic pathways of Diclofenac utilized this compound to trace the formation of its metabolites. The findings demonstrated that acyl glucuronides formed from this compound could significantly influence the drug's efficacy and safety profile in clinical settings.

Case Study: Cancer Therapeutics

In a recent investigation into CDK inhibitors, researchers synthesized various analogues from this compound. Preliminary results indicated that some derivatives exhibited enhanced potency against cancer cell lines compared to their parent compounds, suggesting a promising avenue for further development .

Mechanism of Action

The mechanism of action of 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide include derivatives with variations in halogenation, substitution patterns, and isotopic labeling. Below is a detailed comparison:

Structural Analogs of Diclofenac Derivatives

Isotope-Labeled Analogs

Physicochemical and Pharmacokinetic Differences

- Deuterated vs. Non-deuterated Analogs: The deuterium labeling in 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide increases molecular weight by ~4 atomic mass units (vs.

- Substituent Effects :

- Crystallinity: Non-deuterated analogs like N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide exhibit stronger intermolecular hydrogen bonding (N–H⋯O), leading to higher melting points (~473–475 K) compared to deuterated variants .

Biological Activity

2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide, with CAS number 1382084-37-8, is a synthetic organic compound primarily characterized by its unique structural features, including dichloro and methoxy substituents. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and as a modulator of biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 357.3 g/mol |

| IUPAC Name | N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-methoxyanilino)phenyl]acetamide |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within the body. These interactions may involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.

- Receptor Modulation: It could modulate receptor activities, influencing signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction: Potential interference with nucleic acid functions could lead to altered gene expression patterns.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies: In vitro studies demonstrated that derivatives of this compound showed cytotoxicity against breast and lung cancer cell lines, suggesting potential applications in chemotherapy.

- Mechanistic Insights: Research has shown that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of N,N-dimethylacetamide (DMA), a related compound. Findings include:

- Metabolism Studies: Workers exposed to DMA showed elevated levels of its metabolite N-methylacetamide (NMA) in urine, indicating significant dermal absorption and systemic exposure .

- Safety Thresholds: The studies suggested that while DMA is effective in certain applications, careful monitoring of exposure levels is necessary to prevent adverse health effects.

Comparative Analysis with Similar Compounds

The biological activity of 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide can be compared with other compounds in the same class:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N,N-dimethylacetamide | Lacks methoxy group | Reduced anticancer efficacy |

| 2-(2-((4-Methoxyphenyl)amino)phenyl)-N,N-dimethylacetamide | Lacks dichloro substituents | Varies depending on substitution pattern |

| 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl)-N,N-diethylacetamide | Has diethyl groups instead of dimethyl | Potentially altered pharmacokinetics |

Q & A

Basic: What synthetic strategies are recommended for preparing deuterated acetamide derivatives like 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide?

Methodological Answer:

Deuterated analogs often require multistep synthesis with deuterium incorporation at specific positions. A typical approach involves:

Deuteration of precursors : Use deuterated solvents (e.g., D₂O) or reagents (e.g., NaBD₄) to introduce deuterium into phenyl rings via catalytic exchange or reduction .

Amide bond formation : React the deuterated aniline intermediate with chloroacetamide derivatives under Schotten-Baumann conditions (e.g., triethylamine in dichloromethane at low temperatures) to minimize racemization .

Purification : Employ column chromatography or recrystallization, followed by GC/HPLC for purity validation (>97% by GC, as per standards in ).

Advanced: How can researchers address contradictions in spectroscopic data during structural confirmation of deuterated acetamides?

Methodological Answer:

Discrepancies between NMR, MS, and X-ray data often arise from isotopic effects or crystallographic packing. To resolve these:

Deuterium-induced NMR shifts : Compare -NMR spectra of deuterated vs. non-deuterated analogs to confirm deuteration sites. Deuterium substitution reduces signal intensity and splits peaks due to -isotopic effects .

High-resolution mass spectrometry (HRMS) : Validate molecular ions (e.g., [M+H]⁺) with isotopic patterns matching expected deuterium content .

X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., methoxy vs. chloro positioning) by analyzing dihedral angles and hydrogen-bonding networks, as demonstrated in acetamide crystal structures .

Basic: Which analytical techniques are critical for assessing purity and stability of this compound under varying storage conditions?

Methodological Answer:

Chromatography : Use GC with flame ionization detection (FID) for quantifying organic impurities (<3% as per ). HPLC with UV detection (e.g., 254 nm) monitors polar degradation products.

Thermogravimetric analysis (TGA) : Assess thermal stability by measuring mass loss at elevated temperatures (e.g., 25–200°C) .

Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced: How should experimental designs be structured to evaluate environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

Adopt a tiered approach:

Laboratory studies :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to quantify degradation half-lives .

- Soil adsorption : Measure log values using batch equilibrium tests with OECD Guideline 106 .

Field studies :

- Use randomized block designs with split-split plots to account for variables like soil type and microbial activity .

- Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .

Advanced: What computational methods are effective for predicting the metabolic pathways and toxicity of this acetamide derivative?

Methodological Answer:

Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict sites of oxidative metabolism (e.g., methoxy or chloro substituents) .

Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina to identify potential toxic metabolites .

QSAR models : Apply tools like OECD QSAR Toolbox to estimate acute toxicity (e.g., LC₅₀ for fish) based on structural analogs .

Basic: How can researchers optimize reaction yields in the synthesis of deuterated intermediates?

Methodological Answer:

Catalyst screening : Test palladium/charcoal or platinum oxide for deuteration efficiency in H/D exchange reactions .

Solvent effects : Use deuterated dimethylformamide (DMF-d₇) to enhance deuteration rates by stabilizing transition states .

Kinetic monitoring : Track deuterium incorporation via in-situ FTIR or -NMR to terminate reactions at optimal conversion (e.g., >95% D) .

Advanced: What strategies mitigate challenges in crystallizing deuterated acetamides for structural studies?

Methodological Answer:

Co-crystallization : Add templating agents (e.g., crown ethers) to improve crystal packing of deuterated molecules .

Temperature gradients : Slowly evaporate toluene or dichloromethane at 4°C to promote nucleation .

Neutron diffraction : Resolve deuterium positions in high-resolution crystals (e.g., at Oak Ridge National Laboratory) for precise structural assignment .

Basic: What safety protocols are essential when handling chloro- and methoxy-substituted acetamides?

Methodological Answer:

Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Emergency measures : For inhalation exposure, administer oxygen and consult poison control centers immediately .

Advanced: How do isotopic effects (deuteration) influence the pharmacokinetic properties of this compound?

Methodological Answer:

Metabolic stability : Deuteration at metabolically labile sites (e.g., benzylic positions) reduces CYP450-mediated clearance, as shown in analogs with 2–3× longer half-lives .

Plasma protein binding : Use equilibrium dialysis to compare binding affinities of deuterated vs. non-deuterated forms .

Toxicokinetic modeling : Apply compartmental models to predict tissue distribution differences caused by deuterium’s mass effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.